

Physicochemical Properties of Mofebutazone: A Technical Guide for Drug Formulation

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Compound of Interest

Compound Name: Mofebutazone

Cat. No.: B1677390

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Introduction

Mofebutazone, also known as Monophenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidinedione class.^{[1][2]} It is a monophenyl analogue of Phenylbutazone and is utilized for its analgesic, anti-inflammatory, and antipyretic properties in the management of joint and muscular pain.^{[1][3]} A thorough understanding of its physicochemical properties is paramount for the successful formulation of stable, effective, and bioavailable dosage forms. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Mofebutazone** relevant to drug development, including detailed experimental protocols and a summary of its mechanism of action.

Chemical Identity and Physical Properties

Mofebutazone is a white to off-white crystalline solid.^[4] Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	4-butyl-1-phenylpyrazolidine-3,5-dione	
Synonyms	Monophenylbutazone, Mofebutazon	
CAS Number	2210-63-1	
Chemical Formula	C ₁₃ H ₁₆ N ₂ O ₂	
Molecular Weight	232.28 g/mol	
Appearance	White crystalline solid	
Melting Point	103 °C	
Boiling Point	Not experimentally determined.	
Crystalline Structure	Data not available in detail.	

Physicochemical Parameters for Formulation Development

The solubility, pKa, and lipophilicity of an active pharmaceutical ingredient (API) are critical determinants of its dissolution rate, absorption, and overall bioavailability.

Parameter	Value	Reference(s)
Aqueous Solubility	Insoluble in water.	
Solubility in Organic Solvents	Soluble in acetone and benzene; soluble in hot methanol and ethanol.	
Formulation Solubility	Soluble in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL). Soluble in 10% DMSO and 90% (20% SBE- β -CD in Saline) (≥ 2.5 mg/mL). Soluble in DMSO (≥ 100 mg/mL).	
pKa	Not experimentally determined. As a reference, the pKa of the structurally similar Phenylbutazone is approximately 4.5, indicating it is a weak acid.	
LogP (Octanol-Water Partition Coefficient)	Not experimentally determined.	

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **Mofebutazone** are outlined below. These represent standard pharmaceutical industry practices.

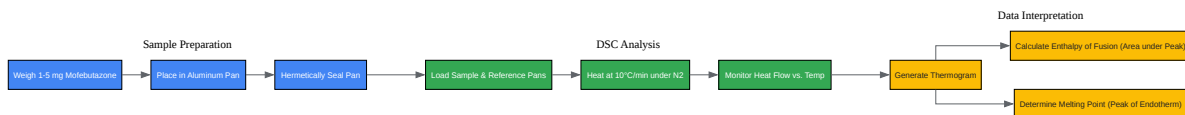
Melting Point Determination by Differential Scanning Calorimetry (DSC)

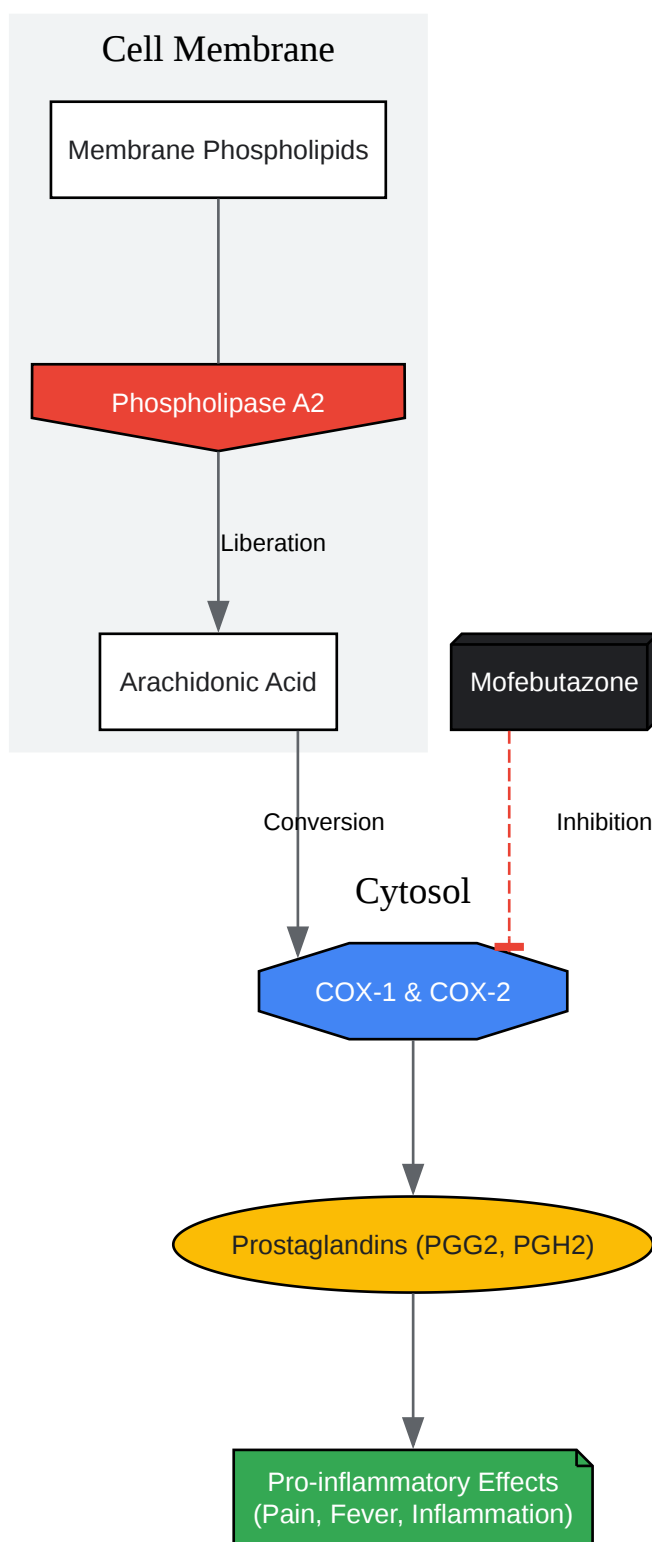
Objective: To determine the melting point and enthalpy of fusion of **Mofebutazone**.

Methodology:

- **Sample Preparation:** A small amount of **Mofebutazone** powder (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.
- **Instrument Calibration:** The DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium).
- **Analysis:** The sample pan and an empty reference pan are placed in the DSC cell. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
- **Data Interpretation:** The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition. The area under the peak corresponds to the enthalpy of fusion.

Experimental Workflow for DSC Analysis





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